molecular formula C25H23Cl2N2NaO6S4 B13830028 sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

Cat. No.: B13830028
M. Wt: 669.6 g/mol
InChI Key: JYQGDTRMFOFCFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzothiazole rings and sulfonate groups, making it highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate typically involves multiple steps, including the formation of benzothiazole rings and the introduction of sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, allowing for the compound to be produced in significant quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzothiazole rings or the sulfonate groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce modified benzothiazole compounds.

Scientific Research Applications

Sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular interactions and molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate
  • Sodium 3-chloro-2-hydroxy-1-propanesulfonate
  • Sodium epichlorohydrinsulfonate

Uniqueness

Sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate stands out due to its complex structure, which includes multiple benzothiazole rings and sulfonate groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C25H23Cl2N2NaO6S4

Molecular Weight

669.6 g/mol

IUPAC Name

sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C25H24Cl2N2O6S4.Na/c26-18-5-7-22-20(14-18)28(9-1-11-38(30,31)32)24(36-22)16-3-4-17(13-16)25-29(10-2-12-39(33,34)35)21-15-19(27)6-8-23(21)37-25;/h5-8,13-15H,1-4,9-12H2,(H-,30,31,32,33,34,35);/q;+1/p-1

InChI Key

JYQGDTRMFOFCFM-UHFFFAOYSA-M

Isomeric SMILES

C1C/C(=C\2/N(C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])/C=C1C4=[N+](C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CC(=C2N(C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])C=C1C4=[N+](C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.